

# In-Depth Technical Guide: Benzyl 4-methylenepiperidine-1-carboxylate (CAS: 138163-12-9)

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## Compound of Interest

Compound Name: *Benzyl 4-methylenepiperidine-1-carboxylate*

Cat. No.: *B167230*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Benzyl 4-methylenepiperidine-1-carboxylate**, a versatile building block in medicinal chemistry. This document outlines its chemical properties, a detailed synthetic protocol, and its applications in the development of novel therapeutics.

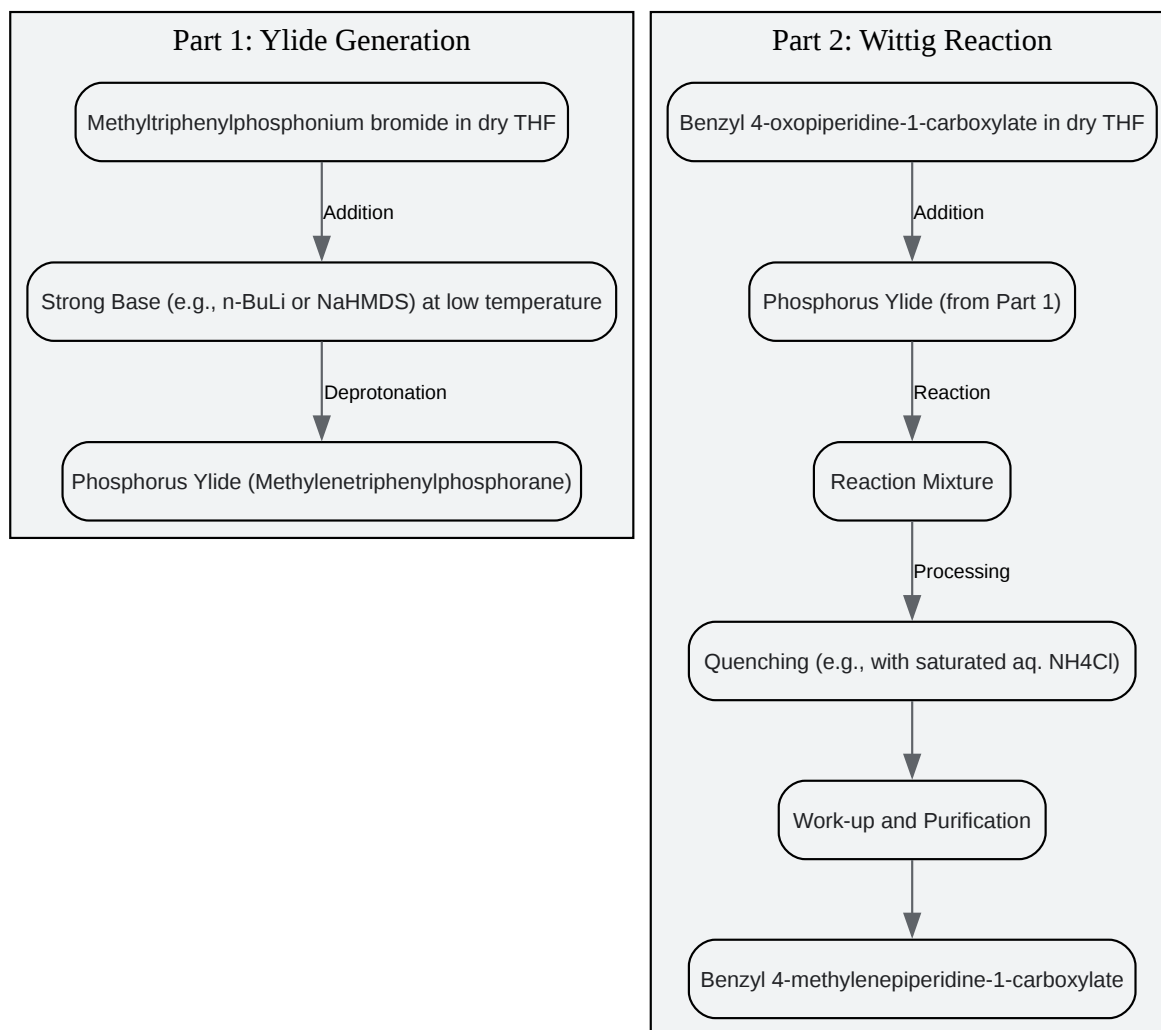
## Core Chemical Information

Property	Value	Reference
CAS Number	138163-12-9	[1]
Molecular Formula	C <sub>14</sub> H <sub>17</sub> NO <sub>2</sub>	[2][3]
Molecular Weight	231.29 g/mol	[2][3]
IUPAC Name	Benzyl 4-methylenepiperidine-1-carboxylate	
Synonyms	1-Cbz-4-methylene-piperidine, 4-Methylene-piperidine-1-carboxylic acid benzyl ester	[2][3]
Appearance	Colorless to light yellow liquid	[3]
Boiling Point	146 °C at 1 Torr	[3]
Density	1.11 ± 0.1 g/cm <sup>3</sup> (Predicted)	[3]
Storage	2-8°C	[3]

## Synthesis and Experimental Protocols

The primary synthetic route to **Benzyl 4-methylenepiperidine-1-carboxylate** is the Wittig reaction, a well-established method for alkene synthesis from carbonyl compounds. This specific synthesis involves the reaction of Benzyl 4-oxopiperidine-1-carboxylate with a phosphorus ylide generated from methyltriphenylphosphonium bromide.

### Experimental Workflow: Synthesis of Benzyl 4-methylenepiperidine-1-carboxylate



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Caption: Synthetic workflow for **Benzyl 4-methylenepiperidine-1-carboxylate**.

## Detailed Experimental Protocol

Materials:

- Benzyl 4-oxopiperidine-1-carboxylate (CAS: 19099-93-5)

- Methyltriphenylphosphonium bromide (CAS: 1779-49-3)
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) or Sodium bis(trimethylsilyl)amide (NaHMDS)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography

Procedure:

- Preparation of the Wittig Reagent (Phosphorus Ylide):
  - To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.2 equivalents) and anhydrous THF.
  - Cool the suspension to 0°C in an ice bath.
  - Slowly add a solution of a strong base such as n-butyllithium in hexanes or sodium bis(trimethylsilyl)amide in THF (1.1 equivalents) dropwise.
  - Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the white salt will dissolve, and a characteristic orange-red color of the ylide should appear.
- Wittig Reaction:
  - In a separate flame-dried flask under an inert atmosphere, dissolve Benzyl 4-oxopiperidine-1-carboxylate (1 equivalent) in anhydrous THF.

- Cool this solution to 0°C.
- Slowly transfer the prepared phosphorus ylide solution to the solution of the ketone via cannula.
- Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up and Purification:
  - Upon completion of the reaction, quench by the slow addition of a saturated aqueous solution of ammonium chloride.
  - Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
  - Combine the organic layers and wash with water and then brine.
  - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
  - The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure **Benzyl 4-methylenepiperidine-1-carboxylate**.

## Spectroscopic Data (Predicted and from Closely Related Analogs)

While specific published spectra for **Benzyl 4-methylenepiperidine-1-carboxylate** are not readily available in the searched literature, the expected spectroscopic data can be inferred from closely related structures and general principles.

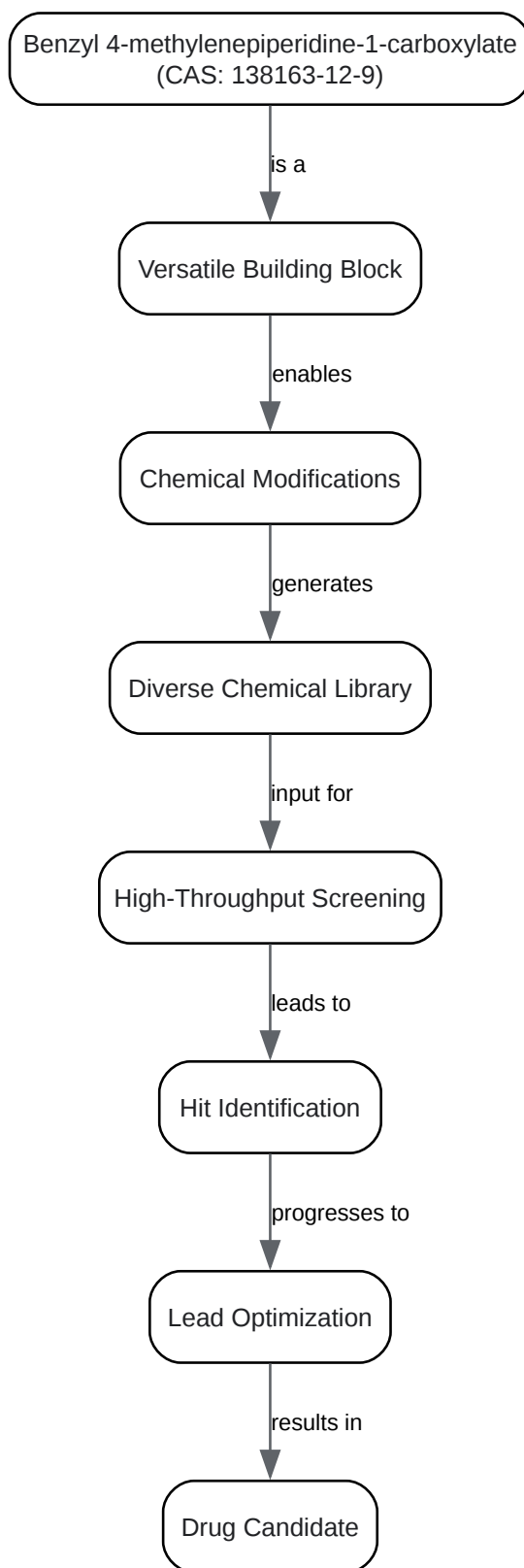
Data Type	Expected Characteristics
$^1\text{H}$ NMR	Signals corresponding to the benzyl protons (aromatic region $\sim 7.3$ ppm, $\text{CH}_2$ $\sim 5.1$ ppm), the methylene protons of the exocyclic double bond ( $\sim 4.7$ ppm), and the piperidine ring protons (allylic and aliphatic regions).
$^{13}\text{C}$ NMR	Peaks for the benzyl group carbons (aromatic and benzylic), the $\text{sp}^2$ carbons of the double bond, and the $\text{sp}^3$ carbons of the piperidine ring.
Mass Spec.	A molecular ion peak corresponding to the exact mass of the compound ( $\text{C}_{14}\text{H}_{17}\text{NO}_2$ ).

## Applications in Drug Discovery and Medicinal Chemistry

**Benzyl 4-methylenepiperidine-1-carboxylate** is a valuable scaffold in medicinal chemistry due to the presence of the 4-methylenepiperidine moiety. This structural motif is found in a variety of biologically active compounds and serves as a key building block for the synthesis of more complex molecules.[\[4\]](#)

The piperidine ring can adopt various conformations, allowing for the spatial arrangement of substituents to interact with biological targets. The exocyclic double bond provides a site for further chemical modifications, such as hydrogenation, hydroboration-oxidation, or Michael additions, enabling the generation of diverse chemical libraries for drug screening.

## Logical Relationship in Drug Discovery



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Caption: Role as a building block in the drug discovery pipeline.

The 4-methylenepiperidine scaffold has been incorporated into molecules targeting a range of biological pathways and receptors. Its utility lies in its ability to introduce conformational constraint and provide vectors for substituent placement to optimize potency and selectivity. The N-benzyl-1-carboxylate protecting group can be readily removed to allow for further derivatization at the nitrogen atom, adding another layer of synthetic versatility. The introduction of chiral centers into the piperidine ring can also be explored to enhance biological activity and selectivity.<sup>[5]</sup>

While specific biological activity data for the title compound is not publicly available, its importance as a synthetic intermediate is well-established in the context of developing novel therapeutics. Researchers and drug development professionals can utilize this compound as a starting point for the synthesis of proprietary molecules with potential applications in various disease areas.

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